n,n'-(Propane-1,3-diyl)diacrylamide

CAS No.: 4887-13-2

Cat. No.: VC8428374

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4887-13-2 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | N-[3-(prop-2-enoylamino)propyl]prop-2-enamide |

| Standard InChI | InChI=1S/C9H14N2O2/c1-3-8(12)10-6-5-7-11-9(13)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) |

| Standard InChI Key | GJQRYIOSVPEUQJ-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NCCCNC(=O)C=C |

| Canonical SMILES | C=CC(=O)NCCCNC(=O)C=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

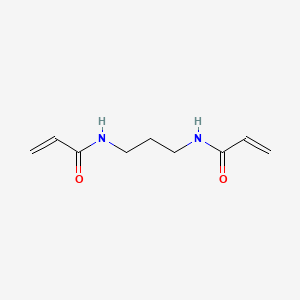

N,N'-(Propane-1,3-diyl)diacrylamide consists of a central propane-1,3-diyl chain () flanked by two acrylamide groups () at the terminal nitrogen atoms. The planar geometry of the acrylamide groups facilitates -stacking interactions, while the propane spacer introduces conformational flexibility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.220 g/mol | |

| Exact Mass | 182.106 g/mol | |

| LogP (Partition Coefficient) | 0.7627 | |

| Polar Surface Area | 58.20 Ų |

The LogP value indicates moderate hydrophobicity, suggesting compatibility with both aqueous and organic phases in polymerization systems .

Spectroscopic and Crystallographic Data

Synthesis and Industrial Production

Conventional Synthesis Routes

The synthesis typically involves a two-step process:

-

Condensation Reaction: 1,3-Diaminopropane reacts with acryloyl chloride in a base-mediated environment to form the diacrylamide. This method mirrors the synthesis of N,N'-(propane-1,3-diyl)dibenzamide (PDBA), where benzoyl chloride reacts with 1,3-diaminopropane under alkaline conditions .

-

Purification: Crude product is recrystallized from ethanol-toluene mixtures to yield pure N,N'-(Propane-1,3-diyl)diacrylamide .

Critical Parameters:

-

Temperature control (<10°C) to prevent premature polymerization .

-

Stoichiometric excess of acryloyl chloride to ensure complete diamine conversion .

Alternative Methodologies

Recent advances employ enzymatic catalysis or green solvents to enhance sustainability. For example, lipase-mediated acrylation of 1,3-diaminopropane in ionic liquids has shown promise, reducing byproduct formation .

Applications in Polymer Science and Materials Engineering

Crosslinking in Hydrogels

The compound’s bifunctionality enables covalent crosslinking in polyacrylamide hydrogels, enhancing mechanical strength and swelling capacity. Applications include:

-

Drug Delivery Systems: Tunable pore sizes facilitate controlled release kinetics .

-

Tissue Engineering Scaffolds: Biocompatibility with mammalian cells supports regenerative medicine .

Surface Functionalization

N,N'-(Propane-1,3-diyl)diacrylamide grafts onto polymer surfaces via UV-initiated polymerization, imparting hydrophilicity or reactivity for biosensor fabrication .

Recent Research and Future Directions

Conformational Studies

Computational models (e.g., B3LYP/6-311+G(2d,p)) predict that the tttt (all-trans) conformation is energetically favorable, but crystal packing forces may stabilize alternative conformations . Such insights guide the design of thermally stable polymers.

Biotechnological Innovations

Metabolic engineering of Escherichia coli to produce 1,3-diaminopropane—a precursor—highlights potential for bio-based synthesis routes, reducing reliance on petrochemical feedstocks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume